Enantiomeric Specificity: (R)-Isomer as a Critical Determinant for Chiral Synthesis
The specified (R)-enantiomer is the primary requirement for synthesizing downstream APIs and intermediates, as biological systems are stereospecific. Substitution with the (S)-enantiomer (e.g., CAS 2248200-10-2) or the racemic mixture would lead to an entirely different, and likely inactive or differently active, pharmacological entity, which is a foundational principle of chiral drug development . The synthesis of this specific (R)-enantiomer relies on chiral reducing agents, a step that controls the absolute configuration .
| Evidence Dimension | Absolute Configuration |
|---|---|
| Target Compound Data | (R)-configuration |
| Comparator Or Baseline | (S)-enantiomer (CAS 2248200-10-2) or racemic mixture |
| Quantified Difference | Difference in stereospecific biological interaction is qualitative but absolute. No direct comparative bioassay data is available for this specific intermediate. |
| Conditions | Chiral synthesis of downstream pharmaceutical targets . |
Why This Matters
Procurement must specify the (R)-enantiomer, as the (S)-enantiomer or racemate will not produce the same stereospecific pharmacological outcome, representing a fundamental failure in chiral drug synthesis.
